molecular formula C15H11NO3S B2655441 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 733795-46-5

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid

Cat. No. B2655441
CAS RN: 733795-46-5
M. Wt: 285.32
InChI Key: UIUXINYILGLYBR-UHFFFAOYSA-N
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Description

“2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” is a chemical compound with the molecular formula C15H11NO3S . It is a derivative of benzoic acid, which is characterized by the presence of a benzoxazole group and a sulfanyl group attached to the benzoic acid molecule .


Synthesis Analysis

The synthesis of benzoxazole derivatives, such as “this compound”, often involves the reaction of 2-aminophenols with various compounds. For instance, benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst . Another method involves a sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .


Molecular Structure Analysis

The molecular weight of “this compound” is 285.32 . The structure of this compound includes a benzoxazole ring, a sulfanyl group, and a benzoic acid group .


Physical And Chemical Properties Analysis

The density of “this compound” is predicted to be 1.42±0.1 g/cm3, and its boiling point is predicted to be 492.4±47.0 °C .

Scientific Research Applications

Gut Function Regulation

Benzoic acid derivatives, similar in structure to "2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid," have been studied for their potential to regulate gut functions. Mao et al. (2019) reviewed how benzoic acid, used as an antibacterial and antifungal preservative in foods and feeds, might improve gut functions. This improvement includes the promotion of digestion, absorption, and barrier functions, suggesting a beneficial impact on health (Mao et al., 2019).

Antimicrobial Activity

Benzoxazinoids, closely related to benzoxazole derivatives, show promise as antimicrobial scaffolds. De Bruijn et al. (2018) provided an overview of the natural benzoxazinoids and evaluated their antimicrobial activity. They concluded that while natural monomeric benzoxazinoids might lack potent antimicrobial effects, the benzoxazin-3-one backbone could serve as a scaffold for designing potent antimicrobial compounds (De Bruijn et al., 2018).

Pharmacological Activities

Rosales-Hernández et al. (2022) reviewed the synthetic approaches and pharmacological activities of 2-guanidinobenzazoles, highlighting the diverse biological activities of benzazole derivatives. They emphasized the importance of the guanidine group in modifying the biological activity of these compounds, indicating the potential for developing new therapeutic agents (Rosales-Hernández et al., 2022).

Antioxidant Capacity

Benzoxazole derivatives have been explored for their antioxidant properties. Ilyasov et al. (2020) discussed the ABTS/PP decolorization assay of antioxidant capacity, shedding light on the potential antioxidant effects of benzoxazole compounds and their derivatives (Ilyasov et al., 2020).

Future Directions

The future directions for the study of “2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by benzoxazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14(18)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUXINYILGLYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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